molecular formula C19H30O2 B12406920 5|A-Androstan-3|A-ol-17-one-d5

5|A-Androstan-3|A-ol-17-one-d5

Cat. No.: B12406920
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-BXOQJNCRSA-N
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Description

Significance of Deuterated Steroids in Quantitative Bioanalysis

Deuterated steroids, in particular, have become the gold standard as internal standards in quantitative assays. sigmaaldrich.comnih.gov Their significance stems from their near-identical physicochemical properties to their non-labeled (endogenous) counterparts. sigmaaldrich.com This similarity ensures that the labeled and unlabeled compounds behave almost identically during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com Any loss of analyte during these steps is mirrored by a proportional loss of the deuterated internal standard, allowing for accurate correction and highly precise quantification. sigmaaldrich.comnih.gov The use of deuterated standards also helps to minimize variations caused by fluctuations in the mass spectrometer's detector response. sigmaaldrich.com

Furthermore, the distinct mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification by mass spectrometry, even if they co-elute chromatographically. sigmaaldrich.com This is a significant advantage over other types of internal standards that may have different retention times and ionization efficiencies.

Overview of Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of a substance in a sample. osti.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to a sample containing an unknown amount of the native analyte. osti.gov

After the labeled standard is thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by mass spectrometry. osti.gov The mass spectrometer measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. osti.gov Because the amount of the labeled standard added is known, the unknown concentration of the native analyte can be calculated with a high degree of accuracy. nih.govosti.gov This method effectively compensates for sample loss during preparation and instrumental variability, making it a definitive method for quantitative analysis. nih.gov

Specific Role and Utility of 5α-Androstan-3α-ol-17-one-d5 in Steroid Research Methodologies

5α-Androstan-3α-ol-17-one-d5 is the deuterated form of 5α-Androstan-3α-ol-17-one, a steroid metabolite also known as androsterone (B159326). wikipedia.orgebi.ac.uk Androsterone is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org As such, the accurate quantification of androsterone is important in various fields, including endocrinology and anti-doping analysis. uu.nlhpst.cz

The utility of 5α-Androstan-3α-ol-17-one-d5 lies in its role as an ideal internal standard for the quantification of androsterone and other related steroids in biological samples like urine and plasma. hpst.czsciex.com In methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of 5α-Androstan-3α-ol-17-one-d5 is added to the sample at the beginning of the analytical process. hpst.czsciex.com Its structural similarity to androsterone ensures that it experiences the same extraction efficiency and derivatization yield. sigmaaldrich.com

During mass spectrometric analysis, the instrument can differentiate between the native androsterone and the deuterated standard due to the mass difference imparted by the five deuterium (B1214612) atoms. For instance, in some analyses, the trimethylsilyl (B98337) (TMS) derivative of androsterone is monitored. nist.gov The mass difference allows for the generation of separate ion chromatograms for the analyte and the internal standard, enabling the precise calculation of the analyte's concentration using the principles of isotope dilution. sciex.com

The synthesis of deuterated steroids like 5α-Androstan-3α-ol-17-one-d5 can be achieved through various chemical methods. For example, a related compound, 5α-[16,16-²H₂]androstan-3α-ol-17-one, was synthesized from unlabeled androsterone using deuterated potassium methoxide (B1231860). nih.gov

Chemical and Physical Properties

Below are tables detailing the chemical and physical properties of the unlabeled 5α-Androstan-3α-ol-17-one and its derivatives, which are essential for understanding its behavior in analytical systems.

Table 1: Properties of 5α-Androstan-3α-ol-17-one (Androsterone)

PropertyValueSource
Molecular Formula C₁₉H₃₀O₂ sigmaaldrich.comnih.gov
Molecular Weight 290.44 g/mol sigmaaldrich.comisotope.com
CAS Number 53-41-8 sigmaaldrich.comnih.gov
Melting Point 181-184 °C sigmaaldrich.com
Solubility in Water 0.012 mg/mL at 23 °C nih.gov
LogP 3.69 nih.gov
IUPAC Name (3α,5α)-3-Hydroxyandrostan-17-one mzcloud.org

Table 2: Properties of 5α-Androstan-3α-ol-17-one Derivatives for Mass Spectrometry

DerivativeMolecular FormulaMolecular WeightSource
TMS derivative C₂₂H₃₈O₂Si362.6214 g/mol nist.gov
bis-TMS derivative C₂₅H₄₆O₂Si₂434.8025 g/mol nist.gov
d4 Labeled C₁₉H₂₆D₄O₂294.46 g/mol isotope.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-BXOQJNCRSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Synthetic Methodologies for 5|a Androstan 3|a Ol 17 One D5

Strategies for Deuterium (B1214612) Incorporation in Steroid Synthesis

The introduction of deuterium into a steroid framework can be accomplished through several synthetic approaches. The choice of method depends on the desired location of the deuterium atoms, the required level of isotopic enrichment, and the stereochemical outcome.

Stereoselective and Regioselective Deuteration Approaches

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of deuterated steroids to ensure the label is introduced at a specific, stable position within the molecule. colab.ws This is often accomplished through enzymatic reactions or by using chiral catalysts. For instance, the reduction of a ketone to a hydroxyl group can be performed with a deuterated reducing agent in the presence of a stereoselective enzyme or catalyst, leading to a specific stereoisomer of the deuterated alcohol. google.com Similarly, regioselective deuteration can be achieved by protecting certain functional groups while others are exposed to deuterium-donating reagents. acs.org The Nazarov cyclization reaction, for example, is a powerful tool for constructing five-membered carbocyclic rings with high stereoselectivity and yield, a technique that can be adapted for the synthesis of complex deuterated steroids. mdpi.com

Hydrogen/Deuterium Exchange Reactions

Hydrogen/deuterium (H/D) exchange reactions are a common and efficient method for introducing deuterium into organic molecules. nih.gov These reactions typically involve treating the steroid with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid, base, or metal catalyst. nih.govresearchgate.net The position of deuterium incorporation is dictated by the acidity of the C-H bonds, with protons adjacent to carbonyl groups being particularly susceptible to exchange. For instance, base-catalyzed exchange can be used to deuterate the positions alpha to a ketone. nih.gov However, controlling the regioselectivity of H/D exchange can be challenging, and multiple positions may be deuterated simultaneously. snnu.edu.cn Microwave-assisted H/D exchange has emerged as a rapid and efficient technique for preparing deuterated compounds. researchgate.net

A study on the synthesis of deuterium-labeled 5α-androstane-3α,17β-diol utilized an exchange reaction with deuterated potassium methoxide (B1231860) to produce 5α-[16,16-²H₂]androstan-3α-ol-17-one from unlabeled androsterone (B159326). nih.gov This intermediate was then further reduced to introduce additional deuterium atoms. nih.gov

Catalytic Deuteration Techniques

Catalytic methods offer a powerful means to achieve selective deuteration of steroids. nih.gov Homogeneous and heterogeneous catalysts, often based on precious metals like palladium, platinum, rhodium, and iridium, can facilitate the addition of deuterium gas (D₂) across double bonds or promote H/D exchange at specific C-H bonds. researchgate.netsnnu.edu.cnresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemistry and regiochemistry of the deuteration. For example, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the deuteration of alkenes. researchgate.net In some cases, a catalyst can be used to selectively deuterate specific positions, such as the benzylic site, without affecting other parts of the molecule. researchgate.net

Precursor Selection and Chemical Transformations for 5α-Androstan-3α-ol-17-one-d5 Analogs

The synthesis of 5α-Androstan-3α-ol-17-one-d5 and its analogs begins with the selection of an appropriate starting material. Common precursors include commercially available steroids like androsterone, dehydroepiandrosterone (B1670201) (DHEA), and progesterone. nih.govnih.govmdpi.com The chosen precursor undergoes a series of chemical transformations to introduce the desired functional groups and deuterium labels.

A plausible synthetic route to 5α-Androstan-3α-ol-17-one-d5 could start from androsterone. nih.gov The synthesis of a related compound, 5α-androstane-3α,17β-diol, has been achieved from tigogenin.

The general pathway for the formation of 5α-androstane derivatives often involves the following key steps:

5α-reduction: The conversion of a Δ⁵ or Δ⁴ double bond to a saturated 5α-androstane backbone is a critical step, often catalyzed by enzymes like 5α-reductase or through catalytic hydrogenation. nih.govoup.com

Reduction of Ketones: The 3-keto and 17-keto groups can be reduced to hydroxyl groups using various reducing agents. The choice of reagent can influence the stereochemistry of the resulting alcohol. For example, sodium borodeuteride can be used to introduce a deuterium atom during the reduction of a ketone. nih.gov

Oxidation of Hydroxyl Groups: Conversely, hydroxyl groups can be oxidized to ketones using reagents like Jones reagent or milder alternatives like NMO/TPAP. researchgate.net

For instance, the synthesis of 5α-[16,16-²H₂]androstan-3α-ol-17-one was achieved by treating unlabeled androsterone with deuterated potassium methoxide. nih.gov This deuterated intermediate was then reduced with sodium borodeuteride to yield a trideuterated 5α-androstane-3α,17β-diol. nih.gov

Purification and Isolation Techniques for Deuterated Steroids

Following synthesis, the deuterated steroid must be purified to remove any unreacted starting materials, reagents, and non-deuterated or partially deuterated byproducts. Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating steroids with high resolution. google.comijper.org Reversed-phase HPLC, using a C18 stationary phase, is frequently employed for steroid purification. google.com Column chromatography using adsorbents like silica (B1680970) gel or Sephadex is also used for purification, particularly for removing lipid impurities from tissue extracts. frontiersin.orgresearchgate.net

Extraction: Liquid-liquid extraction is a fundamental step to separate the steroid from the reaction mixture or a biological matrix. frontiersin.org Solid-phase extraction (SPE) is another common technique for sample cleanup and concentration. researchgate.net

Crystallization: If the deuterated steroid is a solid, crystallization can be an effective final purification step to obtain a highly pure product.

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For instance, preparative HPLC is suitable for purifying larger quantities of synthetic steroids. google.com

Analytical Characterization of Isotopic Purity and Isotopic Enrichment

After purification, it is crucial to characterize the deuterated steroid to confirm its structure, determine its isotopic purity, and quantify the level of isotopic enrichment. rsc.org

Isotopic Purity and Enrichment: Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment is the percentage of a specific atomic position that is occupied by a deuterium atom. rsc.org

These parameters are typically determined using the following analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of a deuterated compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms can be determined. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely used for the analysis of steroids, often after derivatization. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the location of the deuterium labels within the molecule. mdpi.comrsc.org The disappearance of a proton signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum confirm the position of deuteration.

The combination of MS and NMR provides a comprehensive characterization of the synthesized deuterated steroid, ensuring its suitability for use as an internal standard or tracer in research. rsc.org

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution, isotopic purity, molecular formula confirmation. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of steroids and their metabolites, often after derivatization. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of deuterium label position. mdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC) Purification and separation of steroids. google.comijper.org

Mass Spectrometry for Deuterium Content Determination

Mass spectrometry is the principal technique for determining the deuterium content of 5α-Androstan-3α-ol-17-one-d5. This analysis is critical for verifying the isotopic enrichment and ensuring the reliability of the compound as an internal standard in quantitative assays. High-resolution mass spectrometry (HRMS) is frequently employed to accurately measure the mass-to-charge ratio (m/z) of the molecular ion, which allows for the quantification of the deuterium/hydrogen ratio.

The analysis does not simply confirm the presence of the d5 species but also characterizes the distribution of all isotopologues. nih.gov A batch of a deuterated compound will invariably contain molecules with fewer than the target number of deuterium atoms (e.g., d4, d3) as well as the unlabeled (d0) analogue. nih.gov The relative abundance of these lower isotopologues is a measure of the isotopic purity of the material. For a deuterated standard to be effective, the percentage of the target deuterated molecule should be high, and the distribution of other isotopologues should be well-defined. sigmaaldrich.com For instance, a typical analysis of a deuterated standard might reveal the M+H molecular ion corresponding to the target isotopomer as the most abundant, with smaller but significant signals from lower isotopologues. sigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common platform for this analysis, offering high sensitivity and specificity. sciex.com The use of deuterated standards with a significant mass difference from the natural analyte, such as a 5 Dalton shift for a d5 compound, helps to avoid isotopic interference from the naturally occurring isotopes (e.g., ¹³C) of the unlabeled analyte. google.com

Table 1: Illustrative Isotopic Distribution Profile for a Deuterated Steroid Standard This table represents a hypothetical distribution for a polydeuterated standard, illustrating how mass spectrometry quantifies the various isotopologues present in the material.

IsotopologueDescriptionTypical Relative Abundance (%)
d0Unlabeled Compound< 0.1%
d1Compound with 1 Deuterium< 0.5%
d2Compound with 2 Deuteriums< 1.0%
d3Compound with 3 Deuteriums~ 3-5%
d4Compound with 4 Deuteriums~ 10-20%
d5Target Compound with 5 Deuteriums> 75-85%

Spectroscopic Methods for Structural Confirmation and Isotopic Distribution

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are invaluable for structural elucidation through fragmentation analysis. researchgate.netnih.gov In these techniques, the molecule is ionized and then fragmented, and the resulting pattern of fragment ions serves as a structural fingerprint. researchgate.net By comparing the mass spectrum of 5α-Androstan-3α-ol-17-one-d5 with that of its unlabeled counterpart (Androsterone), researchers can confirm both the steroid backbone structure and the location of the deuterium atoms. nih.govcore.ac.uk Fragments containing the deuterium labels will exhibit a predictable mass shift corresponding to the number of deuterium atoms they carry. core.ac.uk

Advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide even more detailed structural information, helping to distinguish between isomers and isobars without extensive chromatography. sciex.com For example, studies on related deuterated steroids show that deuterium placement on the steroid nucleus leads to characteristic shifts in the m/z values of specific fragment ions, confirming the site of labeling. core.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, provides definitive information on the exact location of the deuterium atoms within the molecule. While mass spectrometry confirms the number of deuterium atoms, ²H NMR can resolve signals for deuterium at different positions, thus verifying the regiospecificity of the synthesis.

Table 2: Key Mass Spectral Data for Structural Confirmation of Androsterone and its Deuterated Analogue This table outlines characteristic fragment ions observed in the mass analysis of Androsterone and the expected mass shifts for a d5-labeled version, which are used to confirm the structure and label positions. The specific fragments and their shifts depend on the exact location of the five deuterium atoms.

Analysis TechniqueFeatureUnlabeled Androsterone (m/z)Expected 5α-Androstan-3α-ol-17-one-d5 (m/z)Information Provided
LC-MSProtonated Molecule [M+H]⁺291296Confirms overall mass increase due to 5 deuterium atoms.
GC-MS (as TMS derivative)Molecular Ion [M]⁺362367Confirms mass of the derivatized molecule.
GC-MS/MS (as TMS derivative)Fragment from loss of Methyl347352 (if D is not on methyl)Structural integrity of the steroid nucleus.
GC-MS/MS (as TMS derivative)Fragment from loss of TMSOH272272-277 (depends on D location)Pinpoints location of deuterium relative to the hydroxyl group.

Table 3: Compound Names Mentioned in the Article

Compound Name
5α-Androstan-3α-ol-17-one-d5
Androsterone
5α-[16,16-²H₂]androstan-3α-ol-17-one

Application in Advanced Analytical Methodologies

Role as an Internal Standard in Mass Spectrometry-Based Steroid Quantification

The fundamental principle behind the use of 5α-Androstan-3α-ol-17-one-d5 as an internal standard is isotope dilution mass spectrometry (IDMS). chromatographyonline.com This powerful technique is considered a gold standard for achieving the highest level of accuracy and precision in quantitative analysis. annlabmed.org

Isotope dilution mass spectrometry involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, 5α-Androstan-3α-ol-17-one-d5—to a sample prior to any processing or analysis. chromatographyonline.com This SIL internal standard is chemically identical to the target analyte (androsterone) but has a different mass due to the incorporation of deuterium (B1214612) atoms. isotope.com Because the SIL internal standard and the native analyte behave almost identically during sample preparation, extraction, and chromatographic separation, any losses or variations that occur will affect both compounds equally. chromatographyonline.comannlabmed.org The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the SIL internal standard, the concentration of the endogenous or exogenous steroid in the original sample can be calculated with high accuracy. chromatographyonline.com

Biological samples such as serum, plasma, and urine, as well as environmental samples like water, are complex mixtures containing numerous compounds other than the analyte of interest. dshs-koeln.delongdom.org These other components, collectively known as the sample matrix, can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effects. annlabmed.orglongdom.org This can lead to either a decrease in the analyte signal (ion suppression) or an increase (ion enhancement), both of which can significantly compromise the accuracy of quantification. chromatographyonline.comannlabmed.org

Because the SIL internal standard, such as 5α-Androstan-3α-ol-17-one-d5, co-elutes with the target analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. chromatographyonline.comlongdom.org Therefore, the ratio of the analyte to the internal standard remains constant, effectively canceling out the influence of ion suppression or enhancement and allowing for reliable quantification even in complex matrices. annlabmed.orglongdom.org However, it is crucial that the analyte and internal standard peaks completely overlap chromatographically to ensure they are subjected to the exact same matrix effects. chromatographyonline.com

The use of a stable isotope-labeled internal standard like 5α-Androstan-3α-ol-17-one-d5 is a cornerstone for developing highly precise and accurate analytical methods. nih.govsemanticscholar.org It corrects for variability at multiple stages of the analytical process, including sample extraction recovery, pipetting errors, and instrument response fluctuations. annlabmed.org By normalizing the analyte response to the internal standard response, the method's precision, which is the degree of agreement among a series of individual measurements, is significantly improved. researchgate.netrsc.org Similarly, accuracy, or the closeness of a measured value to the true value, is enhanced by mitigating the systematic errors introduced by matrix effects and sample processing inconsistencies. nih.govrsc.org Studies have shown that methods employing SIL internal standards achieve excellent precision, with coefficients of variation (CVs) often below 15%, and high accuracy, with recovery values typically ranging from 85% to 115%. nih.govsemanticscholar.orglongdom.org

Integration with Chromatographic Techniques for Steroid Analysis

To analyze complex mixtures of steroids, mass spectrometry is almost always coupled with a chromatographic separation technique. 5α-Androstan-3α-ol-17-one-d5 is routinely used as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. longdom.orgnih.govlongdom.org

GC-MS is a classic and robust technique for steroid analysis. usgs.gov In these methods, steroids, including the analyte of interest and the 5α-Androstan-3α-ol-17-one-d5 internal standard, are chemically modified through derivatization to increase their volatility and thermal stability for gas phase separation. usgs.govuu.nl The derivatized compounds are then separated based on their boiling points and interactions with the GC column before being detected by the mass spectrometer. usgs.gov The use of a deuterated internal standard like 5α-Androstan-3α-ol-17-one-d5 is critical in GC-MS to account for any inconsistencies in the derivatization process and to correct for variations in injection volume and potential matrix interferences. rug.nlhpst.cz It has been utilized in the screening of human urine for doping control to quantify markers of the Athlete Biological Passport (ABP) Steroid Profile. rug.nl

Table 1: GC-MS Method Parameters for Steroid Profiling

Parameter Detail Reference
Derivatization Agent MSTFA/NH4I/ethanethiol (B150549) uu.nl
Internal Standards Deuterated steroids including d4-Androsterone glucuronide rug.nl
Application Doping analysis, Steroid profiling uu.nlrug.nl

| Ionization Mode | Electron Ionization (EI) | nih.gov |

This table provides an example of typical parameters used in GC-MS methods for steroid analysis where a deuterated internal standard like 5α-Androstan-3α-ol-17-one-d5 would be applicable.

LC-MS/MS has become the preferred method for steroid analysis due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously without the need for derivatization. semanticscholar.orglongdom.orgnih.gov In LC-MS/MS, steroids are separated in the liquid phase before being ionized and detected. nih.gov The use of 5α-Androstan-3α-ol-17-one-d5 as an internal standard in LC-MS/MS is essential for correcting the significant matrix effects, particularly ion suppression, that are common in electrospray ionization (ESI), the most frequently used ionization technique for steroids. chromatographyonline.comlongdom.org The co-elution of the deuterated standard with the native analyte ensures accurate quantification in complex biological matrices like plasma and serum. nih.govnih.gov This approach has been successfully applied to the simultaneous quantification of large panels of endogenous steroids for clinical research and diagnostics. nih.govnih.gov

Table 2: LC-MS/MS Method Performance for Steroid Quantification

Performance Metric Reported Value Reference
Intra-day Precision (CV%) 0.7 - 7.7% semanticscholar.org
Inter-day Precision (CV%) 3.5 - 12.2% researchgate.net
Accuracy/Recovery 85% - 115% nih.gov

| Linearity (R²) | >0.99 | semanticscholar.org |

This table summarizes typical performance characteristics of LC-MS/MS methods for steroid analysis that utilize deuterated internal standards, demonstrating the high precision and accuracy achievable.

Method Development and Validation Protocols Utilizing 5α-Androstan-3α-ol-17-one-d5

The use of 5α-Androstan-3α-ol-17-one-d5 is integral to the rigorous validation of analytical methods, ensuring they meet the stringent requirements for clinical and research applications. nih.govchromatographyonline.com These validation protocols are essential for establishing the reliability and reproducibility of a method.

Assessment of Linearity and Calibration Range

In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental. 5α-Androstan-3α-ol-17-one-d5 is used to construct calibration curves, where a constant concentration of the deuterated standard is added to a series of calibration standards of the non-labeled analyte. nih.govchromatographyonline.com This allows for the correction of variability during sample processing and analysis. Research has demonstrated that methods utilizing deuterated internal standards for steroid analysis typically achieve high linearity, with correlation coefficients (R²) often exceeding 0.99. nih.govsci-hub.se The calibration range is determined by the lowest and highest concentrations that can be measured with acceptable linearity, accuracy, and precision. For steroid analysis, this can span from low picogram per milliliter (pg/mL) to several micrograms per milliliter (µg/mL), depending on the specific steroid and the sensitivity of the instrument. rug.nl

Table 1: Representative Linearity Data for Steroid Analysis using Deuterated Internal Standards

AnalyteCalibration Range (ng/mL)Correlation Coefficient (R²)Source
Steroid Panel0.0025 - 100>0.99 endocrine-abstracts.org
Multiple Steroids0.03 - 90>0.992 nih.gov
Five Steroids0.04 - 50>0.99 sci-hub.se
Hydrocortisone5.0 - 500Not specified oup.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govchromatographyonline.commdpi.com The use of 5α-Androstan-3α-ol-17-one-d5 helps in accurately determining these limits by providing a stable reference signal. For many steroid hormones, including metabolites of androgens, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can achieve LODs and LOQs in the low ng/mL or even pg/mL range. sciex.comuq.edu.au For instance, some methods report LOQs as low as 0.005 ng/mL for certain steroids. nih.gov

Table 2: Examples of LOD and LOQ in Steroid Analysis

AnalyteLOD (ng/mL)LOQ (ng/mL)MatrixSource
Multiple Steroids0.03 - 90Not specifiedUrine nih.gov
Various SteroidsNot specified0.012 - 1180Plasma sciex.com
HydrocortisoneNot specified5Urine oup.com
Steroid Panel0.004 - 1.56 (µg/L)0.01 - 4.75 (µg/L)Wastewater uq.edu.au

Evaluation of Intra- and Inter-Assay Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measurement is to the true value. nih.govchromatographyonline.commdpi.com 5α-Androstan-3α-ol-17-one-d5 is crucial for assessing both. Intra-assay precision is determined by analyzing the same sample multiple times within the same analytical run, while inter-assay precision is assessed by analyzing the same sample on different days. sci-hub.se The use of the deuterated internal standard corrects for variations that can occur within and between runs, leading to improved precision. Typically, for bioanalytical methods, the coefficient of variation (CV) for precision should be less than 15%, and accuracy should be within 85-115% of the nominal value. bioscientifica.comresearchgate.net Studies on steroid analysis frequently report intra- and inter-assay CVs well below 10%. sci-hub.seplos.org

Table 3: Precision and Accuracy Data from Steroid Analysis Validation

ParameterValueSource
Intra-assay CV< 15% uu.nl
Inter-assay CV< 15% uu.nl
Intra- and Inter-run CVs≤8.25% plos.org
Intra-assay Precision< 10% uu.nl
Inter-assay Precision< 20% uu.nl
Accuracy97.1-103.7% researchgate.net
Recovery87-101% plos.org

Selectivity and Specificity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.govchromatographyonline.com In steroid analysis, where numerous isomers and structurally similar compounds exist, this is a significant challenge. endocrine-abstracts.orgnoaa.gov The use of 5α-Androstan-3α-ol-17-one-d5, in conjunction with techniques like LC-MS/MS, provides high specificity. The mass spectrometer can be programmed to detect the specific mass transitions of both the analyte and its deuterated internal standard, minimizing the risk of interference from other compounds. nih.gov This is particularly important for distinguishing between isomers that may have identical retention times in chromatography. allenpress.com

Recovery and Stability Studies in Complex Research Matrices

Recovery experiments are performed to evaluate the efficiency of the extraction process. nih.govmdpi.com By adding a known amount of 5α-Androstan-3α-ol-17-one-d5 to the sample before extraction, the percentage of the analyte recovered can be accurately determined. This is because the deuterated standard is expected to behave identically to the endogenous analyte during extraction. Studies have shown extraction recoveries for steroids using deuterated internal standards to be high, often between 87% and 101%. plos.org

Stability studies assess the degradation of the analyte in the biological matrix under different storage and handling conditions. researchgate.net 5α-Androstan-3α-ol-17-one-d5 is used to monitor the stability of its non-labeled counterpart, ensuring that the measured concentrations are accurate and reflective of the original sample. Research indicates that many steroids and their deuterated standards are stable for extended periods when stored at -20°C or -80°C. researchgate.netbiocrates.com

Sample Preparation Methodologies Facilitated by Deuterated Internal Standards

The use of deuterated internal standards like 5α-Androstan-3α-ol-17-one-d5 simplifies and improves the reliability of sample preparation methods. nih.govchromatographyonline.com These standards are added at the beginning of the sample preparation process and co-elute with the target analyte, compensating for any losses that may occur during the various steps of extraction, purification, and derivatization. sigmaaldrich.comservice.gov.uk

Common sample preparation techniques for steroid analysis include:

Protein Precipitation: This method is often used for serum or plasma samples to remove proteins that can interfere with the analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the steroids from the aqueous sample matrix into an organic solvent. mdpi.com

Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating steroid samples from various matrices like urine and serum. plos.orgservice.gov.uk It offers good recovery and can be automated for high-throughput analysis.

The presence of the deuterated internal standard throughout these procedures ensures that any variability in extraction efficiency is accounted for, leading to more accurate and reliable quantification of the target steroid. longdom.org

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The accurate quantification of steroids from complex biological matrices such as plasma, serum, and urine necessitates robust extraction and purification steps. psu.edu 5α-Androstan-3α-ol-17-one-d5 is added to samples at the beginning of the preparation process to account for analyte loss at each stage. sigmaaldrich.compsu.edu The selection of an extraction technique depends on the sample matrix, the required level of cleanliness, and the desired throughput.

Liquid-Liquid Extraction (LLE)

LLE is a conventional method used to separate steroids from aqueous biological fluids based on their solubility in an immiscible organic solvent. core.ac.uk For steroid analysis, including methods that would employ 5α-Androstan-3α-ol-17-one-d5 as an internal standard, solvents like diethyl ether are frequently used. researchgate.nethpst.cz This technique is effective but can be labor-intensive and may result in the co-extraction of interfering substances. In a study of drostanolone (B1670957) metabolites in human urine, samples were processed using liquid-liquid extraction. researchgate.net Similarly, a method for analyzing anabolic steroids in hair involved extraction with diethyl ether after basic hydrolysis. researchgate.net

Solid-Phase Extraction (SPE)

SPE has become a widely adopted alternative to LLE due to its efficiency, selectivity, and potential for automation. core.ac.ukmdpi.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.

For steroid analysis, various SPE sorbents are utilized, with C18 (a reverse-phase silica) and polymeric materials like Oasis HLB (hydrophilic-lipophilic balanced) being common choices. mdpi.comacs.org These methods provide effective cleanup, extraction, and concentration of endogenous steroids from biological samples like plasma and environmental water. core.ac.ukmdpi.comuni-luebeck.de For instance, a method for quantifying androgens in pediatric blood samples utilized SPE for extraction. uni-luebeck.de Another study on neuroactive androgens in rat brain and serum also employed SPE cartridges for purification following an initial extraction. researchgate.net

The following table provides a comparative overview of LLE and SPE for steroid analysis where an internal standard like 5α-Androstan-3α-ol-17-one-d5 would be used.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analyte between two immiscible liquid phases.Partitioning of analyte between a solid stationary phase and a liquid mobile phase.
Selectivity Generally lower; can co-extract compounds with similar solubility.Higher; sorbent can be chosen for specific analyte properties. mdpi.com
Solvent Usage High volume of organic solvents required.Lower solvent consumption. core.ac.uk
Automation Difficult to automate.Easily automated for high-throughput analysis. mdpi.com
Common Use Extraction from urine and other biological fluids. hpst.czresearchgate.netCleanup of plasma, serum, and water samples. core.ac.ukmdpi.comuni-luebeck.de
Efficiency Can be less efficient and may result in emulsion formation.Generally provides higher and more reproducible recoveries. mdpi.com

Derivatization Strategies for Enhanced MS Detection

For analysis by gas chromatography-mass spectrometry (GC-MS), steroids require chemical modification, or derivatization, to increase their volatility and thermal stability. researchgate.net This process also improves chromatographic peak shape and detection sensitivity. mdpi.com 5α-Androstan-3α-ol-17-one-d5, as an internal standard, undergoes the same derivatization reactions as the target analyte, ensuring that any variability in the reaction yield is corrected for during quantification. texilajournal.com

The 5α-Androstan-3α-ol-17-one molecule has two functional groups amenable to derivatization: a hydroxyl group at the 3α-position and a keto group at the 17-position.

Silylation

The most common derivatization technique for the hydroxyl groups on steroids is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). tcichemicals.comuu.nl

Oximation and Silylation

The keto group at C-17 is less reactive than the hydroxyl group but can also be derivatized to enhance analytical performance. researchgate.net A two-step approach is common:

Oximation: The keto group is first converted to an oxime using a reagent like hydroxylamine (B1172632) hydrochloride or methoxylamine hydrochloride. tcichemicals.com This step makes the subsequent silylation more effective.

Silylation: The resulting oxime and the original hydroxyl group are then silylated, typically using one of the reagents mentioned above. researchgate.nettcichemicals.com This dual derivatization renders the steroid highly volatile and suitable for GC-MS analysis.

In some methods, particularly those using a powerful silylating mixture like MSTFA with a catalyst such as ammonium (B1175870) iodide and a thiol (e.g., ethanethiol or propanethiol), the keto group can be converted directly into a silyl (B83357) enol ether, derivatizing both functional groups in a single step. researchgate.netrug.nl The stereochemistry of the steroid can influence the enolization process. researchgate.net

The table below summarizes common derivatization strategies relevant to a molecule like 5α-Androstan-3α-ol-17-one.

Derivatization StrategyReagent(s)Target Functional Group(s)Purpose
Silylation BSTFA, MSTFA, BSA (often with TMCS catalyst)Hydroxyl (-OH)Increases volatility and thermal stability for GC-MS. mdpi.comtcichemicals.com
Oximation-Silylation 1. Methoxylamine HCl or Hydroxylamine HCl 2. BSTFA, MSTFA, or other silylating agent1. Keto (C=O) 2. Hydroxyl (-OH) and Oxime (-N-OH)Creates stable, volatile derivatives of both keto and hydroxyl groups for enhanced GC-MS detection. researchgate.nettcichemicals.com
Enolization-Silylation MSTFA / Ammonium Iodide / EthanethiolKeto (C=O) and Hydroxyl (-OH)Forms a trimethylsilyl enol ether from the keto group and silylates the hydroxyl group simultaneously. researchgate.netuu.nl

Role in Mechanistic Biochemical Investigations

Tracer Studies for Steroid Metabolic Pathway Elucidation in Research Models

As a stable isotope-labeled internal standard, 5α-Androstan-3α-ol-17-one-d5 is instrumental in tracing the metabolic fate of androsterone (B159326) and related steroids within biological systems. sigmaaldrich.com This allows researchers to delineate complex metabolic networks and identify key enzymatic players.

Investigation of Steroidogenic Enzyme Activities in vitro and ex vivo

The metabolism of steroids is governed by a series of enzymes, including hydroxysteroid dehydrogenases (HSDs) and reductases. mybiosource.comnih.gov Deuterated steroids like 5α-Androstan-3α-ol-17-one-d5 are crucial for studying the activity of these enzymes. For instance, the conversion of dehydroepiandrosterone (B1670201) (DHEA) to subsequent metabolites is a key step in steroidogenesis, and the activity of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) can be assessed by tracking the transformation of labeled substrates. nih.govresearchgate.net

Research has shown that enzymes such as 17α-hydroxysteroid dehydrogenase (17α-HSD) can efficiently catalyze the transformation of various steroid precursors, including androsterone, into their 17α-hydroxy counterparts. nih.gov By using labeled substrates, researchers can precisely measure the rates of these conversions and characterize the substrate specificity and kinetic properties of these enzymes in various tissues and cell models. nih.govnih.gov

Elucidation of Metabolic Transformations of Related Steroids

The use of deuterated steroids allows for the unambiguous identification of metabolites through techniques like mass spectrometry. mdpi.com When 5α-Androstan-3α-ol-17-one-d5 is introduced into a biological system, its metabolic products will retain the deuterium (B1214612) label, enabling clear distinction from endogenous, unlabeled steroids. This has been pivotal in mapping the metabolic pathways of androgens and other related steroids. wustl.edu For example, androsterone itself is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and can be converted back to DHT, highlighting its role as a metabolic intermediate. ebi.ac.uk

Kinetic Isotope Effects (KIE) in Enzymatic Reactions

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. libretexts.org This phenomenon is a valuable tool for investigating enzyme mechanisms. If the bond to the deuterium atom is broken in the rate-determining step of an enzymatic reaction, a primary KIE will be observed, providing strong evidence for the involvement of that specific bond in the catalytic mechanism. libretexts.orgnih.gov While specific KIE studies involving 5α-Androstan-3α-ol-17-one-d5 are not extensively documented in the provided results, the principle is broadly applicable to the study of steroid-metabolizing enzymes. The magnitude of the KIE can provide insights into the transition state of the reaction. libretexts.org

Application in Quantitative Steroidomics and Metabolomics Research

Quantitative steroidomics aims to measure the complete set of steroids in a biological sample. Deuterated steroids, including 5α-Androstan-3α-ol-17-one-d5, are the gold standard for internal standards in these analyses due to their chemical similarity to the analytes of interest. sigmaaldrich.com

Comprehensive Profiling of Steroid Metabolites in Animal Tissues or Cell Cultures

In steroidomics studies, a panel of deuterated steroids is often added to a sample at the beginning of the extraction process. bham.ac.uk This allows for the accurate quantification of a wide range of steroid metabolites, even at low concentrations. researchgate.net The use of these internal standards helps to correct for variations in sample preparation and analytical instrumentation. mdpi.com This approach has been used to characterize the steroidogenic capabilities of various cell lines and to investigate the role of steroids in different physiological and pathological conditions. bham.ac.uk For example, comprehensive steroid profiling can reveal shifts in metabolic pathways, such as a potential move towards the alternative DHT biosynthesis pathway in certain cancers. bham.ac.uk

Methodologies for Absolute Quantification in Complex Biological Systems

The use of stable isotope-labeled internal standards like 5α-Androstan-3α-ol-17-one-d5 is central to the development of robust and accurate methods for the absolute quantification of steroids in complex biological matrices such as plasma and urine. researchgate.netunige.chnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on these standards to achieve high sensitivity and specificity. sigmaaldrich.comresearchgate.net The isotope dilution method, where a known amount of the labeled standard is added to the sample, allows for precise determination of the endogenous analyte concentration by comparing the signal intensities of the labeled and unlabeled compounds. mdpi.com This approach is superior to methods that rely on external calibration or immunoassays, which can be prone to matrix effects and cross-reactivity. researchgate.netnih.gov

Interactive Data Table: Applications of 5α-Androstan-3α-ol-17-one-d5 and Related Deuterated Steroids in Research

Research AreaApplicationKey Findings/Advantages
Tracer Studies Elucidation of steroid metabolic pathwaysAllows for unambiguous tracking of metabolic fate and identification of novel metabolites. mdpi.comwustl.edu
Enzyme Kinetics Investigation of hydroxysteroid dehydrogenase and reductase activityEnables precise measurement of enzyme activity and substrate specificity. nih.govnih.gov
Quantitative Steroidomics Internal standard for mass spectrometry-based methodsCorrects for analytical variability, ensuring accurate and precise quantification of steroid profiles. sigmaaldrich.combham.ac.ukresearchgate.net
Metabolomics Absolute quantification of steroid metabolites in biological fluidsProvides the gold standard for accurate concentration measurements in complex matrices. mdpi.comunige.chnih.gov

Development and Certification As a Reference Material

Standards for Research and Quality Control

Reference materials (RMs) are fundamental to modern analytical science, acting as benchmarks to ensure the quality and validity of measurement results. wikipedia.orgjctlm.org They are produced under controlled manufacturing procedures and are essential for calibrating instruments, validating analytical methods, and controlling the trueness of measurements. jctlm.org In fields like clinical chemistry and pharmaceutical analysis, where accuracy is paramount, the use of high-quality reference materials is indispensable. wikipedia.orgjctlm.org

A Certified Reference Material (CRM) is a specific type of reference material with the highest level of quality and certainty. wikipedia.org It is accompanied by a certificate that provides the value of a specified property (e.g., purity or concentration), its associated measurement uncertainty, and a statement of metrological traceability. wikipedia.orgiaea.org The primary role of CRMs like 5α-Androstan-3α-ol-17-one-d5 is to ensure the comparability of data, meaning that results generated by different laboratories at different times can be reliably compared. controllab.comresearchgate.net

This is achieved through several key uses of CRMs:

Method Validation: CRMs are used to assess the performance and confirm the validity of an analytical method. iaea.orgcontrollab.com

Instrument Calibration: As they are samples of known composition, CRMs are required for the accurate calibration of comparative analytical instruments. wikipedia.orgjctlm.org

Quality Control: They serve as 'controls' or standards to check the quality and reliability of routine measurements. wikipedia.orgcontrollab.com

Establishing Traceability: CRMs provide a mechanism to link the result of a chemical measurement to a recognized standard. iaea.org

For the analysis of steroids, where numerous isomeric variants can complicate unambiguous identification, CRMs are essential for achieving accurate and reliable results across different analytical platforms. chemrxiv.org

A defining characteristic of a CRM is its metrological traceability. european-accreditation.org Traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. european-accreditation.orginorganicventures.comnist.gov This establishes a direct link from the value assigned to the CRM back to the International System of Units (SI), which is the highest metrological order. inorganicventures.cominorganicventures.com

For chemical measurements, traceability is often established to the mole, the SI unit for the amount of a substance. nist.gov This is typically achieved by comparing the CRM to a primary measurement standard, such as a Standard Reference Material (SRM) from a National Metrology Institute (NMI) like the National Institute of Standards and Technology (NIST) in the United States. inorganicventures.cominorganicventures.comnist.gov This unbroken chain of comparisons ensures that the certified value of the CRM is accurate and internationally recognized. nist.gov Producers of CRMs must adhere to rigorous quality management systems, such as those described in ISO 17034 and ISO/IEC 17025, which mandate the establishment of metrological traceability. wikipedia.orginorganicventures.com

Purity Assessment and Characterization for Reference Material Status

Before a batch of 5α-Androstan-3α-ol-17-one-d5 can be granted CRM status, it must undergo a comprehensive characterization process to determine its purity and other critical properties. cifga.com This process involves using highly accurate analytical techniques to assign a certified value and its associated uncertainty.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for the purity assessment of organic reference materials, including steroids. unsw.edu.aumdpi.com Unlike traditional mass balance approaches that determine purity by subtracting the sum of all impurities, qNMR directly measures the analyte of interest. unsw.edu.aumdpi.com The signal intensity (peak area) in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a direct comparison of the analyte to a certified internal standard of known purity. mdpi.comnih.gov

The advantages of using qNMR for certifying materials like 5α-Androstan-3α-ol-17-one-d5 include:

Direct Measurement: It provides a direct assessment of the molar quantity of the main component without needing a specific reference standard of the same compound. bruker.com

High Precision: It is a highly precise and accurate method, capable of achieving measurement uncertainties of less than 0.1% in some cases. nih.gov

Structural Confirmation: In a single experiment, qNMR can both confirm the chemical structure of the compound and determine its purity. unsw.edu.aubruker.com

Traceability: It provides a reliable route to establish metrological traceability for the purity value. bruker.com

The accuracy of qNMR is often confirmed by comparing its results with those from orthogonal methods, such as chromatography, to ensure there is no hidden bias in the purity assessment. unsw.edu.auresearchgate.net

Homogeneity and stability are two indispensable characteristics of any CRM. cifga.comresearchgate.netpsu.edu Positive demonstration of both is required to ensure the certified value is valid for the entire batch and remains so over time. psu.edu

Homogeneity Assessment: This process ensures that the property of interest (e.g., purity) is uniform across all units of the CRM batch (e.g., between different vials). rsc.orgnih.gov Between-unit homogeneity is tested to guarantee that the certified value is valid for any unit taken from the batch, within the stated uncertainty. rsc.org This is critical because the end-user will only analyze a small subsample of one unit. researchgate.net

Stability Assessment: Stability studies are conducted to determine the shelf-life of the CRM and to evaluate the impact of transport conditions. cifga.comrsc.org These studies monitor the certified value of the material under specified storage conditions over a long period (long-term stability) and under conditions simulating transport, such as elevated temperatures (short-term stability). cifga.comrsc.org The data from these studies are used to establish an expiry date for the CRM, during which the certified value is guaranteed to be valid. cifga.com

Interlaboratory Comparison Studies and Proficiency Testing

The final step in validating a CRM and demonstrating its fitness for purpose often involves interlaboratory comparison studies. researchgate.netnih.gov In these studies, multiple independent laboratories are sent samples of the candidate material to measure using their own routine analytical methods. nih.govdshs-koeln.de

For steroid analysis, these studies are particularly important for several reasons:

Assessing Method Performance: They allow for the comparison of different analytical platforms (e.g., various LC-MS/MS systems) and in-house developed methods, revealing potential biases or inaccuracies that may not be apparent in single-laboratory validations. chemrxiv.orgnih.gov

Demonstrating Comparability: Successful results from an interlaboratory study, where different labs obtain consistent results, provide strong evidence of the CRM's suitability for achieving data comparability in its intended application. researchgate.net

Validating the Certified Value: The mean or median value obtained from the participating expert laboratories can be used to confirm the certified value assigned by the CRM producer. researchgate.net

Data Tables

Table 1: Representative Properties of 5α-Androstan-3α-ol-17-one-d5 as a Certified Reference Material

PropertyValue / Description
Product Name 5α-Androstan-3α-ol-17-one-d5
Catalogue ID Example: CRM-A2420-D5
Chemical Formula C₁₉H₂₅D₅O₂
Intended Use Internal standard for quantitative analysis by isotope dilution mass spectrometry. For research and quality control.
Certification Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
Certified Value Example: Purity = 99.5%
Uncertainty Example: ± 0.3% (expressed as an expanded uncertainty at a 95% confidence level)
Method of Certification Purity determined by Quantitative NMR (qNMR).
Traceability The certified value is traceable to the SI unit for mass fraction ( kg/kg ) via a primary standard from a National Metrology Institute (NMI). sigmaaldrich.com
Homogeneity Assessed and confirmed to be acceptable. Contribution included in the overall uncertainty.
Stability Long-term and short-term stability assessed. Expiry date is valid under specified storage conditions.
Storage Conditions Store at -20°C in a dry, dark place.
Expiry Date Provided on the certificate of analysis.

Emerging Research Frontiers and Methodological Innovations

Advancements in Site-Specific Deuteration for Enhanced Research Applications

The strategic placement of deuterium (B1214612) atoms within a molecule, known as site-specific deuteration, is a powerful tool for enhancing the performance of internal standards in mass spectrometric analyses. brightspec.comresearchgate.net For 5α-Androstan-3α-ol-17-one, the introduction of five deuterium atoms (d5) significantly shifts its mass-to-charge ratio, effectively separating its signal from that of the endogenous, unlabeled analyte and potential isobaric interferences. dshs-koeln.de

Recent advancements in synthetic chemistry have provided more efficient and precise methods for introducing deuterium at specific molecular locations. brightspec.com These methods are moving beyond traditional exchange reactions to more sophisticated catalytic approaches.

Key advancements in site-specific deuteration include:

Metal-Catalyzed Hydrogen/Deuterium Exchange: Transition metal catalysts, such as iridium, ruthenium, and iron, have been shown to facilitate highly selective hydrogen/deuterium (H/D) exchange reactions under mild conditions. researchgate.net These methods offer the potential to introduce deuterium at specific C-H bonds that are otherwise unreactive, providing access to novel deuterated standards with improved stability and performance.

Stereoselective Reduction: The synthesis of deuterated steroids often involves the reduction of keto groups. nih.gov Modern reducing agents can achieve high stereoselectivity, ensuring the precise spatial orientation of the resulting hydroxyl group and the introduced deuterium atom. This is critical for creating internal standards that closely mimic the chromatographic behavior of the target analyte. For instance, the reduction of an androsterone (B159326) precursor with sodium borodeuteride can yield a trideuterated 5α-androstane-3α,17β-diol. nih.gov

Multi-Step Synthetic Strategies: The creation of highly deuterated standards like 5α-Androstan-3α-ol-17-one-d5 often involves multi-step synthetic pathways. These strategies allow for the introduction of deuterium atoms at various positions within the steroid skeleton, further enhancing the mass difference from the unlabeled analyte and minimizing the risk of isotopic overlap. nih.gov

These advancements in site-specific deuteration are not only improving the quality of existing internal standards but also enabling the synthesis of new, more complex deuterated molecules. This, in turn, expands the toolkit available to researchers for tackling challenging analytical problems in steroid analysis.

Integration with Novel Analytical Platforms and High-Throughput Screening

The use of 5α-Androstan-3α-ol-17-one-d5 as an internal standard is integral to the application of novel analytical platforms that offer enhanced sensitivity, resolution, and throughput. These platforms are revolutionizing steroid analysis in clinical and research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS remains the gold standard for quantitative steroid analysis due to its high sensitivity and specificity. lcms.czrsc.org The integration of deuterated internal standards like 5α-Androstan-3α-ol-17-one-d5 is essential for correcting for matrix effects and variations in sample preparation and instrument response. dshs-koeln.de Recent advancements in LC-MS/MS technology, such as the use of high-resolution mass spectrometers (HRMS), further enhance the ability to differentiate between closely related steroid isomers. rug.nl

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis, often requiring derivatization of the steroids to increase their volatility. fu-berlin.denist.gov Deuterated internal standards are crucial for accurate quantification in GC-MS, particularly in complex biological matrices. annualreviews.org Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater separation power for complex steroid mixtures. nih.gov

Ion Mobility Spectrometry (IMS): IMS is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov When coupled with mass spectrometry (LC-IMS-MS), it provides an additional dimension of separation, enabling the resolution of steroid isomers that may co-elute chromatographically. nih.gov The use of deuterated standards in IMS helps to confirm the identity of analytes and improve quantitative accuracy. nih.gov

High-Throughput Screening (HTS): HTS platforms are used to rapidly screen large numbers of samples for specific biological activities or chemical properties. In the context of steroid analysis, HTS can be used to identify potential endocrine disruptors or to screen for new drug candidates. acs.orgnih.gov The reliability of HTS assays is significantly improved by the inclusion of appropriate internal standards like 5α-Androstan-3α-ol-17-one-d5 to ensure data quality and comparability across different screening runs. acs.org

Table 1: Integration of 5α-Androstan-3α-ol-17-one-d5 with Novel Analytical Platforms

Analytical Platform Key Advantages Role of 5α-Androstan-3α-ol-17-one-d5
LC-MS/MS High sensitivity and specificity for quantitative analysis. lcms.cz Corrects for matrix effects and instrumental variability. dshs-koeln.de
GC-MS & GCxGC-MS High separation efficiency, especially for isomers. nih.gov Ensures accurate quantification in complex matrices. annualreviews.org
LC-IMS-MS Provides an additional dimension of separation for isomers. nih.gov Confirms analyte identity and improves quantitation. nih.gov
HTS Rapid screening of large numbers of samples. acs.org Ensures data quality and comparability. acs.org

Development of Automated Sample Preparation and Analysis Workflows

The manual preparation of samples for steroid analysis can be time-consuming, labor-intensive, and prone to error. lcms.cz To address these challenges, there is a growing trend towards the development of automated sample preparation and analysis workflows. These automated systems improve efficiency, reproducibility, and laboratory safety.

Automated Liquid Handlers: Robotic liquid handling systems can automate many of the repetitive pipetting, mixing, and transfer steps involved in sample preparation. clinicallab.com This not only increases throughput but also minimizes the potential for human error, leading to more consistent and reliable results. clinicallab.com

Online Solid-Phase Extraction (SPE): Online SPE systems integrate the sample cleanup and concentration steps directly with the analytical instrument (e.g., LC-MS/MS). nih.gov This fully automated approach reduces sample handling and analysis time, making it ideal for high-throughput applications. nih.gov For example, automated SPE can significantly reduce sample preparation time from over an hour to just a few minutes per sample. lcms.cz

Supported Liquid Extraction (SLE): SLE is another sample preparation technique that is amenable to automation. preprints.org It offers a simple and efficient way to extract steroids from biological matrices and can be performed in a 96-well plate format, further increasing throughput. preprints.orgtecan.com

The integration of deuterated internal standards like 5α-Androstan-3α-ol-17-one-d5 at the beginning of these automated workflows is critical for monitoring and correcting for any variability that may occur during the automated process.

Table 2: Comparison of Automated Sample Preparation Techniques

Technique Principle Throughput Key Benefits
Automated Liquid Handling Robotic pipetting and liquid transfers. clinicallab.com High Reduced human error, increased consistency. clinicallab.com
Online SPE Automated sample cleanup and concentration coupled to the analytical instrument. nih.gov Very High Reduced sample handling and analysis time. lcms.cznih.gov
Automated SLE Automated liquid-liquid extraction in a plate format. preprints.org High Simplicity and efficiency. preprints.orgtecan.com

Future Directions in Steroid Research Facilitated by Advanced Deuterated Standards

The continued development and application of advanced deuterated standards like 5α-Androstan-3α-ol-17-one-d5 are poised to drive significant progress in several areas of steroid research.

Metabolomics and Steroidomics: The comprehensive analysis of the entire complement of steroids and their metabolites (the "steroidome") is a powerful approach for understanding normal physiology and the pathophysiology of disease. fu-berlin.de Advanced deuterated standards will be essential for the accurate and precise quantification of a wide range of steroids in complex biological samples, enabling more detailed and informative steroidomics studies.

Clinical Diagnostics: There is a growing demand for more accurate and reliable methods for diagnosing and monitoring endocrine disorders. clinicallab.com The use of highly purified and well-characterized deuterated internal standards in clinical assays will lead to improved diagnostic accuracy and better patient outcomes.

Anti-Doping Science: The detection of illicit steroid use in sports is a constant challenge that requires the development of increasingly sensitive and specific analytical methods. nih.govdshs-koeln.de Advanced deuterated standards are critical for establishing robust and defensible methods for detecting and quantifying prohibited substances and their metabolites. dshs-koeln.de The use of carbon isotope ratio mass spectrometry (IRMS) in conjunction with deuterated standards is a powerful tool for distinguishing between endogenous and exogenous steroids. nih.gov

Environmental Monitoring: Steroids are emerging as environmental contaminants that can have endocrine-disrupting effects on wildlife. acs.org The use of deuterated standards will facilitate the development of sensitive methods for monitoring steroid levels in environmental samples and assessing the risks they pose to ecosystems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.